N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
説明
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetracyclic core structure. Key structural features include:
- A benzylpiperidinyl group at the N1-position, which may enhance lipophilicity and central nervous system (CNS) penetration.
- A 4-methoxybenzyl substituent at position 3, contributing electron-donating properties that could influence binding affinity or metabolic stability.
特性
CAS番号 |
892275-88-6 |
|---|---|
分子式 |
C29H30N4O4 |
分子量 |
498.583 |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36) |
InChIキー |
ZVXTVMXJNMLGHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C29H30N4O4
- Molecular Weight: 498.583 g/mol
- CAS Number: 892275-88-6
- IUPAC Name: N-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)methyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Pharmacological Profile
Compound A exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:
1. Antitumor Activity
Research indicates that Compound A may possess antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in a study evaluating its effects on malignant pleural mesothelioma (MPM) cells, Compound A demonstrated significant antiproliferative effects, suggesting its potential as an anticancer agent .
The mechanism underlying the antitumor activity of Compound A appears to be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in tumorigenesis. By inhibiting this pathway, Compound A may reduce cell viability and induce apoptosis in cancer cells .
Study 1: Antitumor Effects in MPM
A study conducted by Cho et al. (2017) explored the effects of Compound A in combination with trametinib on MPM cells. The results indicated that the combination therapy significantly inhibited tumor growth compared to either treatment alone. The study utilized various assays including cell viability assays and Western blot analysis to assess the efficacy of the treatment .
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Trametinib | 30 |
| Compound A | 40 |
| Trametinib + Compound A | 70 |
This table summarizes the tumor volume reduction observed in different treatment groups.
Study 2: In Vitro Cytotoxicity
In another investigation assessing the cytotoxic effects of Compound A on human cancer cell lines (e.g., HeLa and A549), it was found that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined using standard MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
The data indicates that Compound A is particularly effective against HeLa cells.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs identified in the literature and commercial catalogs. Key differences in substituents, synthesis, and commercial availability are highlighted.
Structural and Functional Differences
Key Observations
- Substituent Effects: The 4-methoxybenzyl group in the target compound and Compound 29 suggests a shared strategy to balance electronic and steric properties. Methoxy groups often improve metabolic stability compared to alkyl chains (e.g., ethylphenyl in sc-492703) . The benzylpiperidinyl moiety in the target compound contrasts with the 2-cyanobenzyl group in sc-492703/sc-492692. Piperidine rings are common in CNS-targeting drugs, whereas cyano groups may enhance binding to kinases or proteases .
- Synthetic Accessibility :
- Commercial Viability: The Santa Cruz compounds are priced at $120/5 mg, reflecting their niche research applications. No commercial data is available for the target compound, suggesting it remains in exploratory stages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
